6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]
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Overview
Description
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] is a complex organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable isoquinoline derivative with a cyclobutane precursor under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the scalability of the synthetic route is crucial for industrial applications, requiring careful consideration of reaction conditions and reagent availability.
Chemical Reactions Analysis
Types of Reactions
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
- 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] is unique due to its trifluoromethyl group and spirocyclic structure, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s electronegativity and stability, while the spirocyclic structure contributes to its rigidity and potential bioactivity. These features distinguish it from other similar compounds and make it a valuable molecule for various applications.
Properties
CAS No. |
1314779-29-7 |
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Molecular Formula |
C13H14F3N |
Molecular Weight |
241.257 |
IUPAC Name |
6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-3-2-9-7-17-8-12(4-1-5-12)11(9)6-10/h2-3,6,17H,1,4-5,7-8H2 |
InChI Key |
GLZVTUUKLVWWMW-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CNCC3=C2C=C(C=C3)C(F)(F)F |
Synonyms |
6'-(trifluoroMethyl)-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] |
Origin of Product |
United States |
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